Methyl-2-Amino-2-(pyridin-2-yl)acetat

Übersicht

Beschreibung

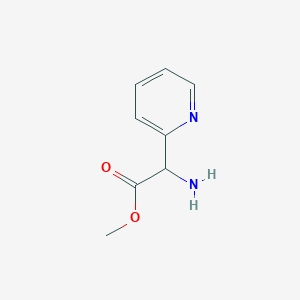

Methyl 2-amino-2-(pyridin-2-yl)acetate is an organic compound with the molecular formula C8H10N2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

Methyl 2-amino-2-(pyridin-2-YL)acetate serves as a building block in organic synthesis. Its pyridine ring and amino group allow for the formation of more complex molecules through various reactions, including:

- Esterification : Used to synthesize derivatives by modifying the ester group.

- Amination : The amino group can participate in further reactions to yield new compounds.

This compound is particularly useful in synthesizing heterocyclic compounds, which are vital in pharmaceuticals and agrochemicals .

Biology

In biological research, Methyl 2-amino-2-(pyridin-2-YL)acetate is being investigated for its antimicrobial and anticancer properties . Studies indicate that it may inhibit the growth of various pathogens, suggesting potential applications as an antibacterial agent. For instance:

- Antimicrobial Activity : Research has shown effectiveness against certain bacterial strains by disrupting their metabolic pathways .

- Anticancer Potential : The compound's ability to interact with specific enzymes makes it a candidate for drug development targeting cancer cells.

Medicine

The compound is explored for its potential use in drug development. It may interact with biological targets, influencing enzyme activity and receptor interactions:

- Enzyme Inhibition : Methyl 2-amino-2-(pyridin-2-YL)acetate may inhibit enzymes involved in microbial growth, showcasing its antimicrobial properties .

- Drug Candidate : Its unique structure allows it to modulate biological pathways, making it a promising candidate for new therapeutic agents .

Case Study 1: Antimicrobial Research

A study conducted on the antimicrobial efficacy of Methyl 2-amino-2-(pyridin-2-YL)acetate demonstrated significant activity against Escherichia coli and Staphylococcus aureus. The compound inhibited bacterial growth at concentrations as low as 50 μg/mL, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In cancer research, Methyl 2-amino-2-(pyridin-2-YL)acetate was tested against various cancer cell lines. Results showed that the compound reduced cell viability by up to 70% in certain types of cancer cells at IC50 values ranging from 10 to 20 μM. This suggests its potential role in targeted cancer therapies.

Industrial Applications

In industry, Methyl 2-amino-2-(pyridin-2-YL)acetate is utilized in:

- Specialty Chemicals Production : It serves as an intermediate in various chemical processes.

- Material Development : The compound's unique properties make it suitable for developing new materials with specific functionalities.

Wirkmechanismus

Target of Action

Similar compounds such as 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities . These compounds target organisms causing diseases like sleeping sickness and malaria .

Mode of Action

It’s known that 2-aminopyrimidine derivatives interact with their targets to inhibit their activities . The compound’s interaction with its targets leads to changes that inhibit the growth and proliferation of the disease-causing organisms .

Biochemical Pathways

Similar compounds have been shown to affect the life cycle of disease-causing organisms, disrupting their growth and proliferation .

Pharmacokinetics

The compound’s molecular weight (16618), boiling point (250 °C), and density (1187) suggest that it may have good bioavailability .

Result of Action

Similar compounds have been shown to inhibit the growth and proliferation of disease-causing organisms, leading to their eventual death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2-amino-2-(pyridin-2-YL)acetate. For instance, the compound’s storage temperature (2–8 °C under inert gas such as nitrogen or Argon) can affect its stability . Other factors such as pH, presence of other compounds, and specific conditions of the target organisms’ environment may also influence its action and efficacy.

Biochemische Analyse

Biochemical Properties

It is known to be involved in the synthesis of other compounds

Cellular Effects

Related compounds have been found to inhibit collagen prolyl-4-hydroxylase , which could potentially influence cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the synthesis of other compounds

Temporal Effects in Laboratory Settings

It is known to be stable under inert gas (nitrogen or Argon) at 2–8 °C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-(pyridin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboxylic acid with methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the synthesis of methyl 2-amino-2-(pyridin-2-yl)acetate may involve more efficient and scalable methods. These could include the use of continuous flow reactors to enhance reaction rates and yields. The specific conditions would depend on the desired purity and yield requirements .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-2-(pyridin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction could produce various amines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminopyridine: A simpler analog with similar reactivity but different biological properties.

Methyl 2-aminopyridine-3-carboxylate: Another derivative with distinct chemical and biological activities.

2-(Methylamino)pyridine: A related compound with different substitution patterns and reactivity.

Uniqueness

Methyl 2-amino-2-(pyridin-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with an amino and ester functional group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Biologische Aktivität

Methyl 2-amino-2-(pyridin-2-yl)acetate, also known as methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride, is an organic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential applications in therapeutic contexts.

1. Chemical Structure and Properties

Methyl 2-amino-2-(pyridin-2-yl)acetate features a pyridine ring connected to an amino group and a methyl ester group. This unique structure allows it to engage in various biochemical interactions, making it a valuable compound in both research and pharmaceutical applications.

Enzyme Interactions

This compound is known to interact with several enzymes, including aminotransferases and dehydrogenases. It can act as both a substrate and an inhibitor, influencing enzymatic activity crucial for metabolic pathways. For example, it has been shown to modulate the activity of enzymes involved in amino acid metabolism and energy production.

Cellular Effects

Methyl 2-amino-2-(pyridin-2-yl)acetate affects various cellular processes by altering cell signaling pathways and gene expression. It can influence the activity of kinases and phosphatases, leading to changes in cellular responses such as proliferation and differentiation. Additionally, it has been observed to impact gene expression by interacting with transcription factors.

The compound exerts its biological effects through specific binding interactions with molecular targets such as enzymes and receptors. It may inhibit or activate certain biochemical pathways depending on its structural modifications. For instance, it has been implicated in inhibiting microbial growth by targeting enzymes essential for pathogen survival .

Molecular Mechanisms

- Binding Interactions : Methyl 2-amino-2-(pyridin-2-yl)acetate can bind to active sites on enzymes, altering their conformation and activity.

- Gene Regulation : It may influence transcriptional activity by interacting with DNA or RNA, thereby affecting protein synthesis.

Antimicrobial Activity

Research indicates that methyl 2-amino-2-(pyridin-2-yl)acetate exhibits significant antimicrobial properties against various pathogens. It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Pathogen | MIC Value (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Candida albicans | 0.0048 - 0.039 |

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in the context of MTAP-deleted cancer cells where it acts as a synthetic lethal agent . Its ability to disrupt important protein interactions within cancer cells makes it a candidate for further development in cancer therapeutics.

5. Case Studies and Research Findings

Several studies have highlighted the potential of methyl 2-amino-2-(pyridin-2-yl)acetate in various biological contexts:

- Antibacterial Study : A study demonstrated that derivatives of this compound showed potent antibacterial activity against multiple strains of bacteria, suggesting its utility as a broad-spectrum antimicrobial agent .

- Cancer Research : In investigations focused on PRMT5 inhibitors, methyl 2-amino-2-(pyridin-2-yl)acetate was identified as a critical component in disrupting protein complexes essential for cancer cell survival .

- Metabolic Studies : Research into its metabolic pathways revealed that this compound is metabolized by cytochrome P450 enzymes, leading to metabolites that may exhibit distinct biological activities.

6.

Methyl 2-amino-2-(pyridin-2-yl)acetate represents a promising compound with significant biological activity across various domains including antimicrobial and anticancer research. Its ability to interact with key enzymes and influence cellular processes highlights its potential as a therapeutic agent. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic applications.

Eigenschaften

IUPAC Name |

methyl 2-amino-2-pyridin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)7(9)6-4-2-3-5-10-6/h2-5,7H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFMJZOMHQTYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447989 | |

| Record name | METHYL 2-AMINO-2-(PYRIDIN-2-YL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154410-83-0 | |

| Record name | 2-Pyridineacetic acid, α-amino-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154410-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 2-AMINO-2-(PYRIDIN-2-YL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.